N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine
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Overview
Description
N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine is a chemical compound with the molecular formula C7H20N4. It is a high-affinity copper (II) chelator, which means it can bind strongly to copper ions. This compound is known for its ability to inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency in certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine can be synthesized through the reaction of ethylene diamine with 1,3-dibromopropane under controlled conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of N1,N~2~-Bis(2-aminoethyl)propane-1,2-diamine involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield simpler amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Simpler amine derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in studies involving copper metabolism and its effects on cellular processes.
Medicine: Investigated for its potential in treating diseases related to copper imbalance, such as Wilson’s disease.
Industry: Utilized in the synthesis of polymers and as a curing agent in epoxy resins.
Mechanism of Action
The primary mechanism of action of N1,N~2~-Bis(2-aminoethyl)propane-1,2-diamine involves its ability to chelate copper ions. By binding to copper, it inhibits mitochondrial cytochrome c oxidase, leading to a reduction in cellular respiration and energy production. This mechanism is particularly significant in studies related to copper metabolism and its role in various diseases .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-aminoethyl)-1,3-propanediamine
- Triethylene 2,3,2 tetramine
- 1,4,8,11-Tetraazaundecane
- 1,9-Diamino-3,7-diazanonane
Uniqueness
N~1~,N~2~-Bis(2-aminoethyl)propane-1,2-diamine is unique due to its specific structure that allows for high-affinity binding to copper ions. This property makes it particularly useful in studies involving copper metabolism and its effects on cellular processes .
Properties
CAS No. |
14878-43-4 |
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Molecular Formula |
C7H20N4 |
Molecular Weight |
160.26 g/mol |
IUPAC Name |
1-N,2-N-bis(2-aminoethyl)propane-1,2-diamine |
InChI |
InChI=1S/C7H20N4/c1-7(11-5-3-9)6-10-4-2-8/h7,10-11H,2-6,8-9H2,1H3 |
InChI Key |
CQWCZJWYHPCXRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCN)NCCN |
Origin of Product |
United States |
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